WRG-28

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

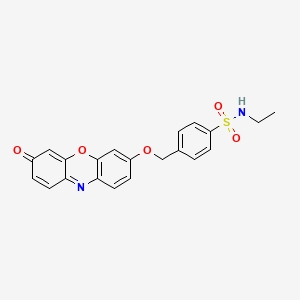

N-ethyl-4-[(7-oxophenoxazin-3-yl)oxymethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-2-22-29(25,26)17-7-3-14(4-8-17)13-27-16-6-10-19-21(12-16)28-20-11-15(24)5-9-18(20)23-19/h3-12,22H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARVTLIQNGAELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of WRG-28

An extensive search of publicly available scientific literature, clinical trial databases, and drug development pipelines has yielded no specific information on a compound designated as "WRG-28." This identifier does not correspond to any known or published therapeutic agent, experimental drug, or biological molecule.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its mechanism of action. The information required to fulfill the user's request does not appear to be in the public domain.

For a comprehensive report on the mechanism of action of a therapeutic candidate, the following types of information would typically be required:

-

Target Identification and Validation: Data identifying the specific molecular target(s) of the compound (e.g., receptors, enzymes, ion channels).

-

Biochemical and Cellular Assays: Results from in vitro experiments demonstrating the compound's effect on its target and relevant cellular pathways.

-

In Vivo Pharmacology: Data from animal models showing the therapeutic effects and confirming the mechanism of action in a living organism.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Information on how the drug is absorbed, distributed, metabolized, and excreted, and how it affects the body over time.

-

Clinical Trial Data: Findings from human studies (Phase I, II, III) that evaluate the safety, efficacy, and mechanism of action in patients.

Should "this compound" be an internal, pre-clinical, or otherwise non-publicly disclosed compound, the relevant data would be proprietary to the developing organization. If the designation is incorrect or refers to a different compound, providing the correct identifier would be necessary to proceed with a detailed analysis.

The Allosteric DDR2 Inhibitor WRG-28: A Technical Guide to its Impact on Cancer-Associated Fibroblast Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment, and specifically the role of cancer-associated fibroblasts (CAFs), is increasingly recognized as a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the pro-tumorigenic activity of CAFs is the discoidin domain receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen. This technical guide provides an in-depth overview of WRG-28, a novel, selective, and extracellularly-acting allosteric inhibitor of DDR2. By uniquely targeting the extracellular domain of DDR2, this compound effectively disrupts the interaction between CAFs and cancer cells, thereby inhibiting tumor invasion, migration, and the tumor-promoting functions of the stroma. This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Target: DDR2 in CAFs

Cancer-associated fibroblasts are a heterogeneous and activated population of fibroblasts within the tumor stroma that play a pivotal role in tumorigenesis.[1][2] CAFs contribute to the remodeling of the extracellular matrix (ECM), secrete various growth factors and cytokines, and promote an immunosuppressive environment, all of which facilitate tumor growth and metastasis.[3][4]

A crucial molecule in mediating the pro-tumorigenic functions of CAFs is the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that uses fibrillar collagen as its ligand.[5][6] Upon binding to collagen in the tumor microenvironment, DDR2 becomes activated, initiating downstream signaling cascades that promote cell invasion and migration.[6][7] DDR2 is expressed on both cancer cells and CAFs, and its activity in both cell types is critical for breast cancer metastasis.[6]

This compound is a small molecule inhibitor that selectively targets the extracellular domain of DDR2.[8] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound acts allosterically to inhibit the receptor-ligand interaction.[8] This unique mechanism of action allows this compound to effectively block DDR2 signaling in both tumor cells and CAFs, making it a promising therapeutic agent for targeting the tumor-stroma interaction.[6][8]

Quantitative Data on this compound Activity

The inhibitory effects of this compound on DDR2 signaling and cancer cell invasion have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (DDR2 Inhibition) | 230 nM | In vitro assay | [9] |

| IC50 (DDR2 Phosphorylation) | 286 ± 124 nM | HEK293 cells expressing DDR2 | [10] |

| Caption: In vitro inhibitory concentrations of this compound. |

| Experimental Condition | Cell Line | Inhibition of Invasion/Migration | Reference |

| 1 µM this compound | BT549 (human breast cancer) | Comparable to DDR2 depletion | [8] |

| 1 µM this compound | 4T1 (mouse breast cancer) | Comparable to DDR2 depletion | [6] |

| 1 µM this compound | BT549 (human breast cancer) | Significant reduction in Matrigel invasion | [8] |

| Caption: Effect of this compound on cancer cell invasion and migration. |

Signaling Pathway of DDR2 in CAFs and its Inhibition by this compound

The activation of DDR2 by collagen in CAFs triggers a signaling cascade that ultimately promotes a pro-tumorigenic microenvironment. A key downstream effector of DDR2 is the transcription factor SNAIL1, which is stabilized upon DDR2 activation.[6][7] This stabilization is mediated through the activation of the ERK signaling pathway.[11][12] SNAIL1, in turn, promotes an epithelial-to-mesenchymal transition (EMT)-like phenotype and the expression of matrix metalloproteinases (MMPs), which facilitate tumor cell invasion.[11] this compound, by allosterically inhibiting the binding of collagen to DDR2, effectively blocks this entire signaling cascade.

Caption: DDR2 signaling pathway in CAFs and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on CAF activity.

Isolation and Culture of Cancer-Associated Fibroblasts (CAFs)

Objective: To isolate and culture primary CAFs from fresh tumor tissue.

Materials:

-

Fresh tumor tissue

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase (e.g., from a tumor dissociation kit)

-

70 µm and 40 µm cell strainers

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for CAF markers (e.g., FAP, α-SMA, PDGFRα) for sorting (optional)

Protocol:

-

Obtain fresh tumor tissue under sterile conditions and wash with cold PBS containing Penicillin-Streptomycin.

-

Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

-

Digest the minced tissue with a collagenase-based enzyme cocktail in RPMI 1640 medium for 30-60 minutes at 37°C with gentle agitation.

-

Neutralize the enzyme activity by adding an equal volume of RPMI 1640 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer, followed by a 40 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in CAF culture medium (e.g., DMEM/F-12 with 10% FBS and Penicillin-Streptomycin).

-

Plate the cells in a culture flask. CAFs will adhere to the plastic, while many tumor and immune cells will remain in suspension and can be removed during subsequent media changes.

-

(Optional) For higher purity, CAFs can be sorted using Fluorescence-Activated Cell Sorting (FACS) with antibodies against specific CAF surface markers.[13]

3D Collagen Invasion Assay

Objective: To assess the effect of this compound on the invasion of cancer cells in the presence of CAFs through a 3D collagen matrix.

Materials:

-

Cancer cells and CAFs

-

Collagen I, rat tail

-

10x PBS

-

1N NaOH

-

Culture medium

-

This compound

-

24-well plates

-

Fluorescence microscope

Protocol:

-

Prepare a collagen gel solution on ice by mixing Collagen I, 10x PBS, and sterile water. Neutralize the solution to pH 7.4 with 1N NaOH.

-

Resuspend CAFs in the neutralized collagen solution at a desired concentration.

-

Add 500 µL of the CAF-collagen suspension to each well of a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.

-

Once the gel has solidified, seed cancer cells on top of the collagen gel in a culture medium.

-

Add this compound at the desired concentration to the culture medium. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, fix the cells with 4% paraformaldehyde and stain with a nuclear stain (e.g., DAPI) and a cytoskeletal stain (e.g., phalloidin).

-

Visualize the invasion of cancer cells into the collagen gel using a confocal or fluorescence microscope by acquiring z-stack images.

-

Quantify the invasion by measuring the distance of cell migration into the gel or by counting the number of invaded cells at different depths.[14][15]

Matrigel Invasion Assay (Boyden Chamber Assay)

Objective: To quantify the effect of this compound on the invasion of cancer cells through a basement membrane-like matrix.

Materials:

-

Cancer cells

-

Matrigel-coated transwell inserts (8 µm pore size)

-

24-well companion plates

-

Serum-free medium and medium with 10% FBS (chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol or 4% paraformaldehyde for fixation

-

Crystal violet stain

Protocol:

-

Rehydrate the Matrigel-coated inserts by adding warm serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.

-

During rehydration, starve the cancer cells in a serum-free medium.

-

After rehydration, remove the medium from the inserts.

-

In the bottom chamber of the 24-well plate, add a medium containing 10% FBS as a chemoattractant.

-

Resuspend the starved cancer cells in a serum-free medium containing the desired concentration of this compound or vehicle control.

-

Add 2.5 - 5 x 10^4 cells in 100 µL of the cell suspension to the top chamber of the insert.

-

Incubate the plate at 37°C for 24-48 hours.

-

After incubation, carefully remove the non-invaded cells from the top of the insert using a cotton swab.

-

Fix the invaded cells on the bottom of the insert with methanol or paraformaldehyde for 10-15 minutes.

-

Stain the invaded cells with 0.1% crystal violet for 10-20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.[9]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on CAF-mediated cancer cell invasion.

Caption: Experimental workflow to study this compound's effect on CAFs.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy that targets the critical interplay between cancer cells and the tumor microenvironment. Its unique allosteric mechanism of inhibiting the extracellular domain of DDR2 allows for the potent and selective disruption of pro-tumorigenic signaling in both cancer cells and CAFs. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

Future research should focus on in vivo studies to evaluate the efficacy of this compound in preclinical cancer models, assess its pharmacokinetic and pharmacodynamic properties, and identify potential biomarkers of response. Furthermore, exploring the combination of this compound with other anti-cancer therapies, such as immunotherapy or chemotherapy, could lead to synergistic effects and improved patient outcomes. The continued investigation of this compound and similar allosteric inhibitors will undoubtedly pave the way for more effective treatments that target the complex tumor ecosystem.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiplex quantitative analysis of cancer-associated fibroblasts and immunotherapy outcome in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Normal Fibroblasts and Their Cancer-Associated Counterparts (CAFs) for Biomedical Research | Springer Nature Experiments [experiments.springernature.com]

- 4. youtube.com [youtube.com]

- 5. Invasion Assay [www2.lbl.gov]

- 6. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The collagen receptor discoidin domain receptor 2 stabilizes SNAIL1 to facilitate breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 9. snapcyte.com [snapcyte.com]

- 10. researchgate.net [researchgate.net]

- 11. DDR2 facilitates hepatocellular carcinoma invasion and metastasis via activating ERK signaling and stabilizing SNAIL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Isolation of Normal and Cancer-associated Fibroblasts from Fresh Tissues by Fluorescence Activated Cell Sorting (FACS) [jove.com]

- 14. Three-dimensional Invasion Assay [bio-protocol.org]

- 15. Three-dimensional Invasion Assay [en.bio-protocol.org]

WRG-28 in Metastatic Breast Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule WRG-28 and its role as an investigational agent in metastatic breast cancer models. This compound is a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a collagen receptor tyrosine kinase implicated in tumor progression and metastasis.[1][2][3][4] By targeting the extracellular domain of DDR2, this compound disrupts the interaction between the receptor and its collagen ligand, thereby impeding downstream signaling pathways that promote cancer cell invasion and migration.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and mechanism of action of this compound in preclinical breast cancer models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (DDR2 Inhibition) | 230 nM | Not specified | [1] |

| IC50 (Collagen I-mediated DDR2 phosphorylation, ERK activation, and SNAIL1 stabilization) | 286 nM | HEK293 cells expressing DDR2 | [1] |

| Concentration for Inhibition of Invasion and Migration | 1 µM (48 h) | BT549 and 4T1 breast cancer cells | [1] |

| Concentration for Inhibition of CAF Tumor-Promoting Effects | 1 µM (4 days) | Cancer-Associated Fibroblasts (CAFs) | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| Reduction in SNAIL1 Levels in Tumor | 60% | 4T1-Snail-CBG tumor-bearing mice | 10 mg/kg (single i.v. injection) | [1][5] |

| Reduction of Metastatic Lung Colonization | Significant reduction | 4T1 GFP-luc expressing cells injected into BALB/cJ mice | 10 mg/kg (daily i.v. injection for 7 days) | [1] |

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of the DDR2 receptor. Upon binding of collagen to the extracellular domain of DDR2, the receptor undergoes a conformational change, leading to its activation and autophosphorylation. This initiates a downstream signaling cascade that includes the activation of the MAPK/ERK pathway and the stabilization of the transcription factor SNAIL1, a key driver of epithelial-to-mesenchymal transition (EMT) and metastasis. This compound binds to the extracellular domain of DDR2, preventing the collagen-induced conformational change and subsequent receptor activation.[2][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

3D Collagen Invasion Assay

This assay assesses the ability of cancer cells to invade a three-dimensional collagen matrix.

-

Preparation of Collagen Gel:

-

On ice, mix rat tail collagen I to a final concentration of 2.5 mg/mL with 10x PBS and neutralize with 1N NaOH.

-

Add a single-cell suspension of BT549 or 4T1 breast cancer cells to the collagen solution.

-

Pipette 100 µL of the cell-collagen mixture into a 96-well plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.

-

Add complete culture medium containing either DMSO (vehicle control) or 1 µM this compound to the top of the gel.

-

-

Analysis:

-

After 48-72 hours, capture images of the cells within the collagen matrix at multiple focal planes using a microscope.

-

Quantify the extent of invasion by measuring the distance of cell migration from the initial plane of seeding or by counting the number of invading cells.

-

In Vivo Bioluminescence Imaging for SNAIL1 Levels

This method allows for the non-invasive, real-time monitoring of SNAIL1 protein levels in tumors within a living animal.

-

Animal Model:

-

Use female BALB/cJ mice bearing orthotopic tumors derived from 4T1 breast cancer cells engineered to express a SNAIL1-clic beetle green (SNAIL1-CBG) bioluminescent fusion protein.

-

-

Baseline Imaging:

-

Once tumors reach approximately 1 cm in diameter, acquire baseline bioluminescence images.

-

Administer the substrate for the luciferase (e.g., D-luciferin) via intraperitoneal injection.

-

Anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS) to capture the bioluminescent signal.

-

-

Treatment and Post-Treatment Imaging:

-

Administer a single intravenous (i.v.) injection of this compound at a dose of 10 mg/kg or a saline control.

-

Four hours post-injection, repeat the bioluminescence imaging procedure as described in step 2.

-

-

Data Analysis:

-

Quantify the bioluminescent signal from the tumor region of interest for both baseline and post-treatment images.

-

Calculate the relative change in bioluminescence to determine the effect of this compound on SNAIL1 protein levels.

-

Western Blotting for DDR2, p-ERK, and SNAIL1

This technique is used to detect changes in the protein levels and activation status of key signaling molecules.

-

Cell Culture and Treatment:

-

Culture HEK293 cells expressing DDR2-Flag in complete medium.

-

Plate the cells on dishes coated with 30 µg/mL collagen I.

-

Treat the cells with either DMSO or varying concentrations of this compound (e.g., 1 µM) for 4-7 hours.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-Tyr, DDR2, p-ERK, total ERK, and SNAIL1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the relative protein expression levels, normalizing to a loading control such as GAPDH or β-actin.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a typical in vitro invasion experiment and the logical relationship of this compound's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

WRG-28: A Technical Guide for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WRG-28 is a novel, selective, and extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a collagen-binding receptor tyrosine kinase implicated in the pathogenesis of rheumatoid arthritis (RA). Preclinical evidence suggests that this compound holds therapeutic promise for RA by mitigating inflammatory responses and joint degradation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its evaluation in a relevant animal model, and available quantitative data to support its further investigation as a potential disease-modifying anti-rheumatic drug (DMARD).

Introduction to this compound

This compound is a small molecule that uniquely targets the extracellular domain of DDR2, preventing its activation by collagen.[1] This allosteric inhibition mechanism offers a high degree of selectivity for DDR2 over other kinases, potentially minimizing off-target effects.[1] The primary research on this compound has highlighted its potential in cancer by inhibiting tumor invasion and migration.[1] However, its ability to modulate DDR2 signaling has also demonstrated significant therapeutic potential in a mouse model of rheumatoid arthritis.

Mechanism of Action

This compound functions as a selective allosteric inhibitor of DDR2, a receptor tyrosine kinase that is activated by fibrillar collagens.[1] In the context of rheumatoid arthritis, the activation of DDR2 on fibroblast-like synoviocytes (FLS) by collagen in the inflamed synovium is a key pathological event.

Upon binding to the extracellular domain of DDR2, this compound is thought to induce a conformational change that prevents the binding of collagen, thereby inhibiting receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain. This blockade of DDR2 activation disrupts downstream signaling cascades that are crucial for the pro-inflammatory and tissue-destructive processes in the RA joint.

Signaling Pathways

The signaling pathways downstream of DDR2 activation in rheumatoid arthritis are complex and contribute to both inflammation and joint destruction. This compound, by inhibiting the initial activation of DDR2, effectively attenuates these pathological signaling events.

Experimental Protocols

The primary preclinical model used to evaluate the efficacy of this compound in rheumatoid arthritis is the Collagen Antibody-Induced Arthritis (CAIA) mouse model. This model is characterized by a rapid onset of inflammatory arthritis that shares key pathological features with human RA.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

Objective: To assess the therapeutic efficacy of this compound in reducing inflammation and joint destruction in a mouse model of rheumatoid arthritis.

Materials:

-

Animals: 8-10 week old male BALB/c mice.

-

Arthritis Induction: ArthritoMab™ Antibody Cocktail (or equivalent) and Lipopolysaccharide (LPS).

-

Test Article: this compound, formulated for intravenous (i.v.) injection.

-

Vehicle Control: Formulation vehicle for this compound.

-

Clinical Assessment Tools: Calipers for measuring paw thickness, clinical scoring system (see below).

-

Histology: Formalin, decalcifying solution, hematoxylin and eosin (H&E) stain, Safranin O-fast green stain.

Experimental Workflow:

Procedure:

-

Arthritis Induction: On day 0, administer the anti-collagen antibody cocktail intravenously to the mice.

-

LPS Boost: On day 3, administer LPS intraperitoneally to synchronize and enhance the arthritic response.

-

Treatment: Begin daily intravenous administration of this compound (e.g., 10 mg/kg) or vehicle control on day 3 and continue until the end of the study (day 21).

-

Clinical Assessment: From day 3 onwards, monitor the mice daily for signs of arthritis.

-

Clinical Score: Assign a clinical score to each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema involving the entire paw, and 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of both hind paws daily using a caliper.

-

-

Termination and Tissue Collection: On day 21, euthanize the mice and collect the hind paws.

-

Histological Analysis:

-

Fix the paws in 10% neutral buffered formalin for 24 hours.

-

Decalcify the paws in a suitable decalcifying solution for 7-10 days.

-

Process and embed the tissues in paraffin.

-

Section the paraffin blocks and stain with H&E for assessment of inflammation and with Safranin O-fast green for evaluation of cartilage and bone erosion.

-

Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion.

-

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that specific quantitative data from the rheumatoid arthritis studies are not yet publicly available and the in vivo data presented here are from oncology studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (DDR2 Inhibition) | N/A | 230 nM | [2] |

| IC50 (Collagen I-mediated DDR2 Phosphorylation) | HEK293 (expressing DDR2) | 286 nM | [2] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Model

| Animal Model | Dosage and Administration | Duration | Outcome | Reference |

| 4T1 breast tumor-bearing BALB/cJ mice | 10 mg/kg; i.v.; single daily | 21 days | Decreased inflammatory reaction and joint destruction in a CAIA model | [2] |

| 4T1 breast tumor-bearing BALB/cJ mice | 10 mg/kg; i.v.; single | 4 hours | 60% reduction in SNAIL1-CBG bioluminescence in the tumor | [1] |

Conclusion

This compound represents a promising novel therapeutic agent for rheumatoid arthritis with a unique allosteric mechanism of action targeting DDR2. The available preclinical data, although primarily from oncology studies, suggest that this compound can effectively modulate DDR2 signaling in vivo. The provided experimental protocol for the CAIA mouse model offers a robust framework for further investigation into the efficacy of this compound in an arthritis-specific context. Future research should focus on detailed dose-response studies, pharmacokinetic and pharmacodynamic profiling in the CAIA model, and a thorough assessment of its impact on biomarkers of inflammation and joint destruction to fully elucidate its therapeutic potential for rheumatoid arthritis.

References

WRG-28 structure and chemical properties

An In-Depth Technical Guide to the Structure and Chemical Properties of WRG-28

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, a selective allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2). The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

This compound, with the chemical name N-ethyl-4-(((3-oxo-5a,10a-dihydro-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide, is a small molecule inhibitor that targets the extracellular domain (ECD) of DDR2.[1] Its structure is distinct from typical kinase inhibitors that target the ATP-binding site.

Chemical Structure:

The chemical structure of this compound is presented in Figure 1.[1]

Figure 1. Chemical Structure of this compound.

Mechanism of Action: Allosteric Inhibition of DDR2

This compound functions as a selective, extracellularly acting allosteric inhibitor of DDR2.[2][3][4] It uniquely inhibits the interaction between DDR2 and its ligand, collagen, by modulating the receptor allosterically.[3][4] This mode of action prevents the collagen-induced activation of DDR2.[1]

The binding of this compound is predicted to occur at the interface of the discoidin (DS) and DS-like domains of DDR2.[5] This binding is selective for DDR2, with no significant inhibition of the closely related DDR1 receptor tyrosine kinase.[1]

The downstream signaling cascade of DDR2 involves the activation of ERK and the subsequent stabilization of the SNAIL1 protein, which promotes cell migration.[1] By inhibiting DDR2 activation, this compound effectively blunts this signaling pathway.[1]

Signaling Pathway Diagram

The following diagram illustrates the DDR2 signaling pathway and the point of inhibition by this compound.

Caption: DDR2 signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DDR2 Inhibition) | 230 nM | In vitro assay | [2][6] |

| IC50 (DDR2 Phosphorylation) | 286 ± 124 nM | HEK293 cells expressing DDR2 | [1][2][6] |

| IC50 (ERK Activation & SNAIL1 Stabilization) | 286 nM | HEK293 cells expressing DDR2 | [2][6] |

Table 1: In vitro and cellular inhibitory concentrations of this compound.

| Cell Line | Treatment | Effect | Reference |

| BT549 & 4T1 Breast Cancer Cells | 1 µM this compound for 48h | Inhibition of tumor cell invasion and migration | [2][6] |

| Cancer-Associated Fibroblasts (CAFs) | 1 µM this compound for 4 days | Inhibition of tumor-promoting effects | [2][6] |

| HEK293 cells with DDR2T654I mutant | 0.5, 1 µM this compound for 4h | Inhibition of phosphorylation of the resistant mutant | [2][6] |

| 4T1 Breast Tumor Cells (in vivo) | 10 mg/kg this compound (single i.v. dose) | 60% reduction in SNAIL1 protein levels in tumors | [1] |

| 4T1 Breast Tumor Cells (in vivo) | 10 mg/kg this compound (daily i.v. for 7 days) | Reduced metastatic lung colonization | [5] |

Table 2: Biological activity of this compound in cellular and in vivo models.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Solid-Phase DDR2-Collagen Binding Assay

This assay is used to determine the ability of this compound to inhibit the binding of DDR2 to collagen.

-

Plate Coating: 96-well plates are coated with a collagen I peptide (30 μg/mL).[1][7]

-

Incubation: Recombinant DDR2-His protein (25 nM) is added to the wells in the presence of varying concentrations of this compound or a DMSO control.[7]

-

Detection: Bound DDR2 is detected using an anti-His antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Absorbance is measured to quantify the amount of bound DDR2.[4]

Biolayer Interferometry (BLI)

BLI is employed to measure the direct binding of this compound to the DDR2 extracellular domain in real-time.

-

Biosensor Loading: A biosensor tip is loaded with a stationary macromolecule, in this case, the DDR2 protein.[8]

-

Association: The loaded biosensor is dipped into a solution containing this compound at various concentrations. The binding of this compound to DDR2 causes a change in the optical wavelength, which is recorded in real-time.[8][9]

-

Dissociation: The biosensor is then moved to a buffer-only solution to measure the dissociation of this compound from DDR2.[8]

-

Data Analysis: The association and dissociation curves are analyzed to determine the binding kinetics (kon, koff, and KD).[9]

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

-

Cell Seeding: Breast cancer cells (e.g., BT549, 4T1) are seeded into the upper chamber of a Transwell insert.[1][10] For invasion assays, the insert membrane is coated with Matrigel.[10]

-

Treatment: The cells are treated with this compound (e.g., 1 µM) or a vehicle control.[2][6]

-

Chemoattractant: The lower chamber contains a chemoattractant, such as serum-containing medium.[11]

-

Incubation: The plate is incubated for a period (e.g., 20-24 hours) to allow for cell migration or invasion.[10]

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with DAPI or crystal violet), and counted using a microscope.[11]

In Vivo Metastasis Model

This model evaluates the efficacy of this compound in inhibiting tumor metastasis in a living organism.

-

Cell Injection: 4T1 mouse breast tumor cells, engineered to express luciferase for bioluminescence imaging, are injected into the tail vein of syngeneic BALB/cJ mice to model experimental metastasis.[1][5]

-

Treatment: Mice are treated with this compound (e.g., 10 mg/kg, daily intravenous injection for 7 days) or a vehicle control.[5]

-

Monitoring: Lung colonization by the tumor cells is monitored over time using bioluminescence imaging.[1][5]

-

Endpoint Analysis: At the end of the experiment, lungs are harvested for histological analysis to confirm the presence and extent of metastatic tumors.[5]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a small molecule inhibitor like this compound.

Caption: General experimental workflow for this compound evaluation.

References

- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]

- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 11. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

WRG-28: A Technical Guide to a Novel Allosteric Inhibitor of DDR2

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRG-28 is a novel, selective, small-molecule allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that plays a critical role in collagen signaling.[1][2][3] Unlike traditional orthosteric inhibitors that compete with ligand binding, this compound targets the extracellular domain of DDR2, inducing a conformational change that prevents its interaction with collagen.[1][4] This unique mechanism of action allows this compound to inhibit both kinase-dependent and -independent functions of DDR2.[1] Preclinical studies have demonstrated its potential in oncology, particularly in mitigating tumor invasion, migration, and metastasis, as well as in other pathologies such as fibrosis and rheumatoid arthritis.[4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Mechanism of Action

This compound functions as a potent and selective allosteric inhibitor of DDR2.[1][5][6] It binds to a putative site at the interface of the extracellular discoidin (DS) and discoidin-like (DSL) domains of DDR2.[1] This binding event is thought to induce a conformational change in the receptor, thereby preventing its interaction with its primary ligand, fibrillar collagens.[4][7] By disrupting the DDR2-collagen interaction, this compound effectively blocks the downstream signaling cascade that promotes cell invasion and migration.[1]

A key advantage of this compound's allosteric mechanism is its ability to overcome resistance mechanisms that affect traditional tyrosine kinase inhibitors (TKIs). For instance, this compound has been shown to inhibit the phosphorylation of the DDR2T654I gatekeeper mutation, which confers resistance to many TKIs.[1] Furthermore, this compound is highly selective for DDR2, with no significant inhibitory activity against the closely related DDR1 receptor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay System | Reference |

| IC50 (DDR2 Inhibition) | 230 nM | Not specified | [5][6] |

| IC50 (DDR2 Phosphorylation) | 286 ± 124 nM | HEK293 cells expressing DDR2 | [1] |

| In Vivo Efficacy (Dose) | 10 mg/kg (i.v.) | Mouse models of breast cancer | [1] |

| In Vivo Target Engagement | 60% reduction in SNAIL1-CBG levels | 4T1 breast tumor-bearing mice | [1] |

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| BT549 (human breast cancer) | 3D Collagen Invasion/Migration | 1 µM | Inhibition comparable to DDR2 RNAi depletion | [1] |

| 4T1 (mouse breast cancer) | 3D Collagen Invasion/Migration | 1 µM | Inhibition comparable to DDR2 RNAi depletion | [1] |

| HEK293 (expressing DDR2T654I) | DDR2 Phosphorylation Assay | Not specified | Inhibition of phosphorylation | [1] |

Experimental Protocols

Detailed methodologies for key experiments in the development and characterization of this compound are outlined below, based on the primary research.[1]

Solid-Phase Binding Assay

-

Plate Coating: 96-well plates were coated with 30 µg/mL of type I collagen and incubated overnight at 4°C.

-

Blocking: Plates were washed and blocked to prevent non-specific binding.

-

Incubation: Recombinant DDR2-His protein (25 nM) was added to the wells in the presence of varying concentrations of this compound or vehicle control.

-

Detection: Bound DDR2-His was detected using an anti-His antibody conjugated to a reporter enzyme, and the signal was quantified.

Cell-Based DDR2 Phosphorylation Assay

-

Cell Culture: HEK293 cells were transiently transfected with a DDR2-Flag expression vector.

-

Treatment: Cells were treated with varying concentrations of this compound for 4 hours.

-

Stimulation: Cells were stimulated with 30 µg/mL of type I collagen.

-

Lysis and Immunoprecipitation: Cells were lysed, and DDR2-Flag was immunoprecipitated using an anti-Flag antibody.

-

Western Blotting: Immunoprecipitated proteins were resolved by SDS-PAGE and immunoblotted with an anti-phosphotyrosine antibody (4G10) to detect phosphorylated DDR2. Total DDR2 levels were assessed by reprobing with an anti-DDR2 antibody.

3D Collagen Invasion/Migration Assay

-

Cell Seeding: BT549 or 4T1 cells were seeded into a 3D type I collagen matrix.

-

Treatment: Cells were treated with 1 µM this compound or vehicle control.

-

Invasion/Migration: Cells were allowed to invade/migrate through the collagen matrix for a specified period.

-

Quantification: The extent of invasion/migration was quantified by imaging and measuring the area or distance of cell movement.

In Vivo Metastasis Model

-

Cell Implantation: 4T1 breast tumor cells containing a SNAIL1-clic beetle green (SNAIL1.CBG) bioluminescent fusion protein were implanted into the mammary fat pad of syngeneic mice.

-

Treatment: Once tumors were established, mice were treated with a single intravenous administration of 10 mg/kg this compound.

-

Bioluminescence Imaging: SNAIL1.CBG levels in the tumors were monitored using bioluminescence imaging as a biomarker for DDR2 signaling.

-

Metastasis Assessment: For lung colonization studies, 4T1-GFP-luc expressing cells were injected via the tail vein, and lung metastasis was monitored by bioluminescence imaging over time in mice treated daily with 10 mg/kg this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DDR2 signaling pathway and the experimental workflow for the identification and validation of this compound.

Caption: DDR2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a promising first-in-class allosteric inhibitor of DDR2 with a distinct mechanism of action that confers advantages over traditional kinase inhibitors. Its ability to selectively target the DDR2-collagen interaction and overcome resistance mutations highlights its potential as a therapeutic agent for metastatic cancers and other DDR2-driven diseases. Further preclinical and clinical development is warranted to fully elucidate the therapeutic utility of this novel compound.

References

- 1. pnas.org [pnas.org]

- 2. biorxiv.org [biorxiv.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the WRG-28 Binding Site on the DDR2 Extracellular Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discoidin domain receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, is a critical mediator in various pathological processes, including fibrosis and cancer metastasis. Its role in tumor-stromal interactions has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding of WRG-28, a selective, small-molecule allosteric inhibitor, to the extracellular domain (ECD) of DDR2. We will delve into the quantitative binding data, detailed experimental methodologies for key assays, and the downstream signaling implications of this interaction. This document is intended to serve as a valuable resource for researchers actively engaged in the study of DDR2 and the development of novel therapeutics targeting this receptor.

Introduction

Discoidin domain receptor 2 (DDR2) is a unique receptor tyrosine kinase (RTK) that is activated by fibrillar collagens.[1] Upon collagen binding, DDR2 undergoes slow and sustained autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and extracellular matrix remodeling.[2] Dysregulation of DDR2 signaling has been implicated in the progression of various diseases, including cancer, where it facilitates tumor cell invasion and metastasis.[3][4]

This compound is a novel, selective, small-molecule inhibitor that targets the extracellular domain of DDR2.[1][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound functions as an allosteric inhibitor, uniquely disrupting the interaction between DDR2 and its collagen ligand.[1][5] This guide will provide an in-depth analysis of the this compound binding site on the DDR2 ECD, offering valuable insights for researchers and drug developers.

Quantitative Data on this compound and DDR2 Interaction

The interaction between this compound and the DDR2 extracellular domain has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data obtained from these studies.

| Parameter | Value | Method | Reference |

| IC50 (DDR2 phosphorylation) | 230 nM | Cell-based assay | [6] |

| IC50 (collagen I-mediated DDR2 phosphorylation) | 286 ± 124 nM | Cell-based assay in HEK293 cells | [1] |

| Binding Affinity (KD) | Not explicitly reported | Biolayer Interferometry (BLI) | [1] |

| Association Rate (kon) | Not explicitly reported | Biolayer Interferometry (BLI) | [1] |

| Dissociation Rate (koff) | Not explicitly reported | Biolayer Interferometry (BLI) | [1] |

The this compound Binding Site on the DDR2 Extracellular Domain

Computational modeling and subsequent site-directed mutagenesis studies have identified a putative binding site for this compound on the DDR2 extracellular domain. This binding is allosteric, meaning it occurs at a site distinct from the collagen-binding site, and induces a conformational change that prevents ligand binding.[1]

Key residues identified as crucial for the inhibitory activity of this compound are Phenylalanine 96 (Phe96) and Threonine 98 (Thr98) .[1] Mutating these residues to Alanine (F96A/T98A) was shown to abrogate the inhibitory effect of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound binding site on the DDR2 ECD.

Biolayer Interferometry (BLI) for this compound and DDR2 Binding

Biolayer interferometry was employed to demonstrate a dose-dependent association of this compound with the DDR2 extracellular domain.[1]

Objective: To qualitatively assess the direct binding of this compound to the DDR2 ECD.

Materials:

-

Recombinant human DDR2 ECD (with a polyhistidine tag)

-

This compound

-

Ni-NTA biosensors

-

BLI instrument (e.g., Octet RED96)

-

Assay buffer (e.g., PBS with 0.02% Tween-20 and 1% BSA)

Protocol:

-

Biosensor Hydration: Hydrate Ni-NTA biosensors in the assay buffer for at least 10 minutes.

-

Protein Immobilization: Immobilize the His-tagged DDR2 ECD onto the Ni-NTA biosensors by dipping them into a solution of the recombinant protein (concentration to be optimized, typically 10-50 µg/mL) for a defined period (e.g., 300-600 seconds).

-

Baseline: Establish a stable baseline by dipping the DDR2-loaded biosensors into the assay buffer for 60-120 seconds.

-

Association: Transfer the biosensors to wells containing various concentrations of this compound in assay buffer. Monitor the association in real-time for 120-300 seconds. A dose-dependent increase in the signal indicates binding.

-

Dissociation: Transfer the biosensors back to wells containing only the assay buffer and monitor the dissociation for 120-600 seconds.

-

Data Analysis: The resulting sensorgrams are analyzed to confirm binding. While specific kinetic constants (KD, kon, koff) were not reported in the primary literature, this method confirms a direct interaction.[1]

Solid-Phase Binding Assay

A solid-phase binding assay was utilized to assess the ability of this compound to inhibit the interaction between DDR2 and a collagen-derived peptide.[7]

Objective: To quantify the inhibitory effect of this compound on DDR2-collagen binding.

Materials:

-

High-binding 96-well plates

-

DDR2-selective collagen II-derived peptide

-

Recombinant human DDR2 ECD (with a polyhistidine tag)

-

This compound

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-His antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with 500 ng of the DDR2-selective collagen peptide overnight at 4°C.[7]

-

Blocking: Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.

-

Inhibition: Add 25 nM of recombinant DDR2-His to the wells along with varying concentrations of this compound.[7] Incubate for 2 hours at room temperature.

-

Washing: Wash the wells thoroughly with wash buffer to remove unbound protein and inhibitor.

-

Detection: Add the anti-His-HRP antibody and incubate for 1 hour at room temperature.

-

Development: Wash the wells and add TMB substrate. Allow the color to develop.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: The absorbance values are plotted against the this compound concentration to determine the IC50 value.

Site-Directed Mutagenesis of the DDR2 Extracellular Domain

Site-directed mutagenesis was performed to generate the DDR2 F96A/T98A double mutant to confirm the importance of these residues for this compound's inhibitory activity.[1]

Objective: To mutate specific amino acid residues in the DDR2 ECD.

Materials:

-

Plasmid DNA containing the wild-type human DDR2 ECD sequence

-

Mutagenic primers for F96A and T98A mutations

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Protocol:

-

Primer Design: Design primers incorporating the desired mutations (F96A and T98A). The specific primer sequences used in the original study are not publicly available but can be designed based on the human DDR2 sequence (NCBI Reference Sequence: NP_006173.2).

-

PCR Amplification: Perform PCR using the wild-type DDR2 plasmid as a template and the mutagenic primers. The PCR cycling parameters should be optimized based on the polymerase and primer characteristics.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Select colonies and isolate plasmid DNA. Verify the desired mutations by DNA sequencing.

-

Protein Expression and Purification: Express and purify the mutant DDR2 ECD protein for use in binding and functional assays.

Downstream Signaling Pathways and Experimental Workflows

This compound-mediated inhibition of DDR2-collagen binding leads to the suppression of downstream signaling pathways that are critical for cancer cell invasion and migration. Specifically, this compound has been shown to blunt collagen I-mediated DDR2 tyrosine phosphorylation, leading to the inhibition of ERK activation and subsequent stabilization of the SNAIL1 protein.[1]

Western Blotting for DDR2 Signaling Components

Objective: To analyze the phosphorylation status of DDR2 and ERK, and the protein levels of SNAIL1 in response to collagen stimulation and this compound treatment.

Materials:

-

HEK293 cells transfected with DDR2-Flag

-

Collagen I

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pTyr (4G10), anti-DDR2, anti-p-ERK, anti-ERK, anti-SNAIL1

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Western blotting equipment

Protocol:

-

Cell Culture and Treatment: Culture HEK293 cells expressing DDR2-Flag. Starve the cells and then pre-treat with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with 30 µg/mL collagen I for 4-7 hours.[7][8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with the respective primary antibodies overnight at 4°C. Following washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the levels of phosphorylated and total proteins.

Visualizations

DDR2 Signaling Pathway and Inhibition by this compound

Caption: Allosteric inhibition of the DDR2 signaling pathway by this compound.

Experimental Workflow for Identifying this compound's Binding and Effect

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the interaction between the allosteric inhibitor this compound and the extracellular domain of DDR2. The identification of the Phe96 and Thr98 residues as key components of the binding site offers a foundation for the rational design of next-generation DDR2 inhibitors. The experimental protocols detailed herein provide a practical resource for researchers aiming to replicate or build upon these findings. A thorough understanding of the this compound binding site and its functional consequences is paramount for the continued development of targeted therapies against DDR2-mediated pathologies.

References

- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extr… [ouci.dntb.gov.ua]

- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Kinase-Independent Functions of DDR2: A Technical Guide to Inhibition by WRG-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase (RTK) activated by fibrillar collagen, has emerged as a critical regulator of cellular processes, including migration, invasion, and extracellular matrix remodeling. While its kinase-dependent signaling pathways are well-documented, a growing body of evidence highlights the significance of its kinase-independent functions in both physiological and pathological contexts, particularly in cancer progression and fibrosis.[1][2][3][4] These non-canonical activities present a challenge for traditional tyrosine kinase inhibitors (TKIs), which have shown limited clinical efficacy in targeting DDR2-mediated diseases.[1][2] This technical guide provides an in-depth exploration of the kinase-independent functions of DDR2 and the inhibitory mechanism of WRG-28, a novel allosteric inhibitor that effectively targets both kinase-dependent and -independent activities of DDR2.[3][5]

Kinase-Independent Functions of DDR2

Recent studies have demonstrated that DDR2 can promote tumor cell invasion and metastasis even in the absence of its kinase activity.[1][2][4] This suggests that the DDR2 protein can act as a scaffold, facilitating the assembly of signaling complexes and mediating cellular responses through protein-protein interactions, independent of its phosphorylation cascade.

One of the key kinase-independent roles of DDR2 is in paracrine signaling between cancer cells and cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2][4] Kinase-inactive DDR2 has been shown to support tumor cell invasion through Matrigel, a basement membrane matrix, and contribute to lung colonization in vivo.[1][2][4] This is thought to occur through the regulation of secreted factors that modify the tumor microenvironment, thereby promoting cancer cell motility.

The tyrosine kinase domain of DDR2, even when catalytically inactive, appears to be crucial for some of these functions, suggesting it serves as a docking platform for downstream signaling molecules.[1][2] This highlights the limitation of targeting only the kinase activity of DDR2 and underscores the need for inhibitors with alternative mechanisms of action.

This compound: An Allosteric Inhibitor of DDR2

This compound is a selective, small-molecule inhibitor that acts on the extracellular domain of DDR2 in an allosteric manner.[3][5] This unique mechanism of action allows it to block the interaction between DDR2 and its ligand, collagen, thereby inhibiting both kinase-dependent and -independent signaling.[3]

Quantitative Data on this compound Inhibition

| Parameter | Value | Cell Line / System | Reference |

| IC50 for DDR2 | 230 nM | In vitro binding assay | [5] |

| IC50 for inhibition of collagen I-mediated DDR2 tyrosine phosphorylation | 286 nM | HEK293 cells expressing DDR2 | [1] |

| IC50 for inhibition of ERK activation and SNAIL1 stabilization | 286 nM | HEK293 cells expressing DDR2 | [1] |

Table 1: Inhibitory Activity of this compound

This compound has been shown to effectively blunt tumor cell invasion and migration in various breast cancer cell lines, including BT549 and 4T1.[1] Furthermore, it inhibits the tumor-promoting effects of CAFs.[1] A significant advantage of this compound is its ability to inhibit TKI-resistant DDR2 mutants, such as those with gatekeeper mutations, by targeting the extracellular domain.[1][3] In vivo studies have demonstrated that this compound can attenuate DDR2 signaling in breast tumors and reduce metastatic lung colonization of breast tumor cells.[1][6]

Signaling Pathways

Kinase-Dependent vs. Kinase-Independent DDR2 Signaling

The canonical kinase-dependent signaling of DDR2 involves autophosphorylation upon collagen binding, leading to the recruitment of adaptor proteins like Shc and the activation of downstream pathways such as the MAPK/ERK cascade, ultimately resulting in the stabilization of transcription factors like SNAIL1 that promote an invasive phenotype.[1][5][7]

In contrast, the kinase-independent pathway is less clearly defined but is thought to involve the scaffolding function of the DDR2 protein. Even without kinase activity, the DDR2 molecule can facilitate protein-protein interactions that influence cellular behavior. This can occur through paracrine mechanisms where DDR2 signaling in one cell type (e.g., CAFs) leads to the secretion of factors that act on neighboring tumor cells.

Caption: DDR2 signaling pathways inhibited by this compound.

Experimental Protocols

Matrigel Invasion Assay

This assay is used to assess the invasive potential of cells through a basement membrane extract.

Materials:

-

24-well Transwell inserts with 8.0 µm pore size

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.

-

Add 50-100 µl of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for 1-2 hours to allow for polymerization.

-

Harvest cells and resuspend in serum-free medium.

-

Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane.

-

Stain the cells and count the number of invading cells under a microscope.

Caption: Workflow for Matrigel invasion assay.

3D Collagen Migration Assay

This assay measures cell migration through a three-dimensional collagen matrix.

Materials:

-

Type I collagen solution

-

10x PBS

-

1N NaOH

-

Cell suspension

-

24-well plate

Procedure:

-

On ice, mix Type I collagen, 10x PBS, and sterile water.

-

Neutralize the collagen solution with 1N NaOH to a pH of ~7.4.

-

Add the cell suspension to the neutralized collagen solution and mix gently.

-

Pipette the cell-collagen mixture into the wells of a 24-well plate.

-

Allow the gel to polymerize at 37°C for 30-60 minutes.

-

Add complete medium on top of the gel.

-

Monitor cell migration over time using microscopy.

Cancer-Associated Fibroblast (CAF) Co-culture Assay

This assay investigates the paracrine interactions between cancer cells and CAFs.

Materials:

-

Cancer cell line

-

Primary or immortalized CAFs

-

Transwell inserts (0.4 µm pore size to prevent cell migration but allow factor exchange)

-

24-well plate

-

Appropriate culture media for both cell types

Procedure:

-

Seed CAFs in the lower chamber of a 24-well plate and allow them to adhere.

-

Seed cancer cells in the upper chamber of a Transwell insert.

-

Place the insert containing cancer cells into the well with the CAFs.

-

Co-culture the cells for a desired period.

-

Assess the phenotype of the cancer cells (e.g., invasion, proliferation) in response to the factors secreted by the CAFs.

Conclusion

The kinase-independent functions of DDR2 represent a significant mechanism in cancer progression and fibrosis, contributing to the limited success of traditional TKIs. The development of allosteric inhibitors like this compound, which target the extracellular domain of DDR2, offers a promising therapeutic strategy to overcome this challenge by inhibiting both canonical and non-canonical DDR2 signaling. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the kinase-independent roles of DDR2 and to evaluate the efficacy of novel inhibitory compounds. A deeper understanding of these complex signaling networks will be crucial for the development of more effective therapies for DDR2-driven diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase-independent actions of DDR2 in tumor cells and cancer-associated fibroblasts influence tumor invasion, migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Targets of WRG-28

Audience: Researchers, scientists, and drug development professionals.

Abstract: WRG-28 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical studies. This document provides a comprehensive technical overview of the known cellular targets of this compound, with a primary focus on its well-characterized interaction with Discoidin Domain Receptor 2 (DDR2). While this compound is noted for its high selectivity, this guide will detail its mechanism of action, downstream signaling effects, and the experimental methodologies used to elucidate these interactions. As of the current literature, significant cellular targets beyond DDR2 have not been identified; therefore, this guide will concentrate on the extensive data available for its on-target activity.

Introduction to this compound

This compound is a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2).[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound uniquely functions by modulating the extracellular domain (ECD) of DDR2, thereby preventing its interaction with its ligand, collagen.[2][3] This allosteric mechanism of action allows this compound to overcome resistance mechanisms that affect ATP-binding site inhibitors, such as gatekeeper mutations (e.g., DDR2T654I).[2] Preclinical studies have highlighted its therapeutic potential in inhibiting tumor invasion, migration, and the tumor-promoting effects of cancer-associated fibroblasts (CAFs).[1][2][4]

Primary Cellular Target: Discoidin Domain Receptor 2 (DDR2)

The overwhelming body of evidence points to DDR2 as the primary and highly specific cellular target of this compound.

The following table summarizes the key quantitative metrics defining the interaction between this compound and DDR2.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DDR2 Inhibition) | 230 nM | In vitro binding assay | [1] |

| IC50 (DDR2 Phosphorylation) | 286 ± 124 nM | HEK293 cells expressing DDR2 | [1] |

| Concentration for Effect | 1 µM | BT549 and 4T1 breast cancer cells | [1] |

This compound exhibits remarkable selectivity for DDR2. Studies have shown:

-

No Inhibition of DDR1: Collagen I-induced tyrosine phosphorylation of the closely related DDR1 receptor is unaffected by this compound. Furthermore, biolayer interferometry (BLI) demonstrated a dose-dependent association of this compound with DDR2, but not DDR1.[2][5]

-

No Inhibition of α1β1 Integrin: this compound does not inhibit the collagen binding of α1β1 integrin ECD.[2][5]

-

No Broad RTK Inhibition: Receptor Tyrosine Kinase (RTK) signaling arrays have shown that this compound treatment does not affect the phosphorylation of other unrelated RTKs.[2][5]

Signaling Pathways Modulated by this compound

The primary signaling cascade affected by this compound is the DDR2 downstream pathway, which is initiated by collagen binding.

Upon binding to collagen, DDR2 undergoes autophosphorylation, which in turn activates downstream signaling pathways, including the ERK/MAPK pathway. This cascade leads to the stabilization of the transcription factor SNAIL1, a key regulator of epithelial-mesenchymal transition (EMT), invasion, and migration. This compound, by preventing the initial DDR2-collagen interaction, effectively blocks this entire signaling cascade.[1][2]

Caption: DDR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the cellular targets of this compound.

This assay is used to quantify the inhibition of DDR2 binding to its ligand.

-

Objective: To determine the IC50 of this compound for the DDR2-collagen interaction.

-

Methodology:

-

Immobilize the DDR2 ligand (e.g., collagen peptide) onto a microplate.

-

Add a constant concentration of purified DDR2 protein (e.g., DDR2-His) in the presence of varying concentrations of this compound.

-

Incubate to allow binding to occur.

-

Wash away unbound DDR2.

-

Detect the amount of bound DDR2 using an antibody against the protein or its tag (e.g., anti-His antibody) coupled with a colorimetric or fluorescent secondary antibody.

-

Calculate the IC50 value from the dose-response curve.

-

Caption: Workflow for the solid-phase binding assay.

This cell-based assay validates the inhibitory effect of this compound on DDR2 activation.

-

Objective: To measure the effect of this compound on collagen-induced DDR2 phosphorylation in cells.

-

Methodology:

-

Culture cells expressing DDR2 (e.g., HEK293-DDR2) in plates coated with collagen I.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 4 hours).

-

Lyse the cells and immunoprecipitate DDR2 using an anti-DDR2 or anti-tag (e.g., anti-Flag) antibody.

-

Perform Western blotting on the immunoprecipitated samples.

-

Probe the blot with a phosphotyrosine-specific antibody (e.g., 4G10) to detect phosphorylated DDR2.

-

Re-probe the blot with an anti-DDR2 antibody to determine the total amount of immunoprecipitated DDR2.

-

Quantify the band intensities to determine the level of inhibition.

-

Caption: Experimental workflow for the cellular DDR2 phosphorylation assay.

BLI is employed to assess the specificity of this compound binding to DDR2 versus other proteins like DDR1.

-

Objective: To confirm the direct and selective binding of this compound to DDR2.

-

Methodology:

-

Immobilize biotinylated DDR2 or DDR1 ECD onto streptavidin-coated biosensors.

-

Establish a baseline reading in buffer.

-

Expose the biosensors to varying concentrations of this compound (association step).

-

Transfer the biosensors back to buffer to measure the dissociation of this compound.

-

Monitor the changes in the interference pattern to determine binding kinetics (association and dissociation rates).

-

Compare the binding responses between DDR2 and DDR1 to assess selectivity.

-

Cellular Functions Modulated by this compound

Through its inhibition of DDR2, this compound impacts several key cellular processes involved in cancer progression.

-

Inhibition of Tumor Cell Invasion and Migration: this compound has been shown to inhibit the invasion and migration of breast cancer cell lines (BT549 and 4T1) in 3D collagen I and Matrigel assays.[2]

-

Inhibition of Cancer-Associated Fibroblast (CAF) Effects: this compound can block the tumor-promoting effects of CAFs.[1][2]

-

Reduction of Metastatic Lung Colonization: In vivo studies using mouse models of breast cancer have demonstrated that this compound reduces the colonization of metastatic tumor cells in the lungs.[1][2]

Conclusion

This compound is a highly selective allosteric inhibitor of DDR2. Its unique mechanism of targeting the extracellular domain of the receptor provides a distinct advantage over traditional kinase inhibitors. All available data indicates that the therapeutic effects of this compound are mediated through its on-target inhibition of the DDR2 signaling pathway. While the possibility of unidentified off-target effects can never be fully excluded for any small molecule, current research has not revealed any significant cellular targets of this compound beyond DDR2. Future proteomic and kinome-wide profiling studies may provide a more definitive answer regarding the broader cellular interaction profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for WRG-28, a Selective Allosteric Inhibitor of DDR2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2). The following protocols are intended to guide researchers in the in vitro evaluation of this compound's biological activity.

Introduction

This compound is a potent and selective small molecule inhibitor that targets the extracellular domain of DDR2, a receptor tyrosine kinase activated by fibrillar collagens.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs), this compound functions allosterically, disrupting the interaction between DDR2 and its collagen ligand.[1][2] This unique mechanism of action allows it to overcome resistance observed with some TKIs.[2][3] this compound has demonstrated significant potential in oncology research by inhibiting tumor invasion, migration, and the pro-tumorigenic effects of cancer-associated fibroblasts (CAFs).[3][4] It has also shown promise in models of rheumatoid arthritis.[3][4]

Mechanism of Action

This compound selectively binds to the extracellular domain of DDR2, inducing a conformational change that prevents collagen binding and subsequent receptor activation.[2][5] This blockade of the DDR2 signaling cascade leads to the downstream inhibition of ERK activation and stabilization of the SNAIL1 protein, a key regulator of cell migration.[2][3] Notably, this compound does not affect the activity of the related receptor DDR1 or other receptor tyrosine kinases, highlighting its specificity.[2]

Signaling Pathway Diagram

Caption: this compound allosterically inhibits DDR2, blocking downstream signaling.

Quantitative Data Summary

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (DDR2 Inhibition) | 230 nM | Not Specified | [3][4] |

| IC50 (DDR2 Phosphorylation) | 286 nM | HEK293 (expressing DDR2) | [2][3] |

| Effective Concentration (Invasion/Migration Assay) | 1 µM | BT549, 4T1 | [3] |

| Effective Concentration (DDR2 Phosphorylation Inhibition) | 1-2 µM | HEK293 (expressing DDR2) | [3] |

| Effective Concentration (CAF Tumor-Promoting Effects) | 1 µM | CAFs | [3] |

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol determines the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Workflow Diagram

Caption: Workflow for assessing cell viability after this compound treatment.

Methodology:

-

Cell Seeding: Plate cells (e.g., BT549, 4T1, or other DDR2-expressing lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-